thermodynamic stability of 4-(Ethylcarbamoyl)benzoic acid at room temperature
thermodynamic stability of 4-(Ethylcarbamoyl)benzoic acid at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Ethylcarbamoyl)benzoic Acid at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A molecule's ability to resist degradation under various environmental conditions dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy for the patient.[1][2] This guide provides a comprehensive framework for evaluating the . As a molecule possessing both an amide and a carboxylic acid moiety, it presents a unique set of potential degradation pathways that warrant a thorough investigation. This document is structured to not only provide step-by-step protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice, empowering researchers to generate a robust and defensible stability profile.
Physicochemical Characterization of 4-(Ethylcarbamoyl)benzoic Acid: The Foundation of Stability Assessment
| Property | 4-Ethylbenzoic acid (Reference) | 4-(Ethylcarbamoyl)benzoic acid (To be Determined) | Experimental Protocol |
| Molecular Formula | C9H10O2[3] | C10H11NO3 | Mass Spectrometry |
| Molecular Weight | 150.17 g/mol [3] | 193.20 g/mol | Mass Spectrometry |
| Appearance | Off-white solid[4] | To be determined | Visual Inspection |
| Melting Point | 112-113 °C | To be determined | Capillary Melting Point Method[5] |
| pKa | 4.25 (Predicted)[6] | To be determined | Potentiometric Titration |
| Aqueous Solubility | 0.73 g/L (Predicted)[6] | To be determined | Shake-Flask Method[5] |
| LogP | 2.77 (Predicted)[6] | To be determined | HPLC-based method |
Experimental Protocols for Physicochemical Characterization
1.1. Determination of Melting Point (Capillary Method)
The melting point provides an indication of purity and the energy required to disrupt the crystal lattice.
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Sample Preparation: A small amount of finely powdered, dry 4-(Ethylcarbamoyl)benzoic acid is packed into a capillary tube.[5]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.[5] A narrow melting range is indicative of high purity.
1.2. Determination of Aqueous Solubility (Shake-Flask Method)
Solubility is a critical parameter that influences bioavailability and formulation design.
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Equilibration: An excess amount of 4-(Ethylcarbamoyl)benzoic acid is added to a known volume of purified water in a sealed container and agitated at a constant temperature (25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
Long-Term Stability Assessment at Room Temperature: Simulating Real-World Storage
Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions.[7] These studies are essential for determining the retest period or shelf life and recommended storage conditions.
ICH-Guided Protocol for Long-Term Stability Testing
The International Council for Harmonisation (ICH) provides globally accepted guidelines for stability testing.[7][8]
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Storage Condition: 25 °C ± 2 °C / 60% RH ± 5% RH (for Climate Zones I and II)[8]
-
Study Duration: A minimum of 12 months is typically required for registration, with data often extending to 24 months or longer.[7]
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Testing Frequency: For a 12-month study, testing should be performed at 0, 3, 6, 9, and 12 months. For longer studies, testing is typically done every 6 months during the second year and annually thereafter.[8]
-
Batches: A minimum of three primary batches of the API should be evaluated.[9]
Step-by-Step Experimental Workflow
-
Sample Preparation and Storage:
-
Place a sufficient quantity of 4-(Ethylcarbamoyl)benzoic acid from at least three representative batches into containers that are inert and mimic the proposed commercial packaging.
-
Store the containers in a calibrated stability chamber maintained at 25 °C / 60% RH.
-
-
Time-Point Analysis:
-
At each scheduled time point, withdraw samples for analysis.
-
Analyze the samples for appearance, assay (potency), degradation products, and any other critical quality attributes.
-
-
Analytical Methodology:
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than those used in accelerated stability studies. The primary objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[2] The goal is to achieve 5-20% degradation of the API to ensure that a sufficient amount of degradation products are formed for detection and characterization.
Rationale for Stress Conditions
Given the structure of 4-(Ethylcarbamoyl)benzoic acid, with its amide and carboxylic acid functional groups, the following stress conditions are recommended:
-
Acid Hydrolysis: To challenge the amide linkage, which is susceptible to hydrolysis.[12][13]
-
Base Hydrolysis: To assess the stability of the amide bond under basic conditions.[12][13]
-
Oxidation: To evaluate the molecule's susceptibility to oxidative degradation.
-
Photostability: To determine if the molecule is light-sensitive.
-
Thermal Stress: To investigate the impact of elevated temperatures on stability.
Experimental Protocols for Forced Degradation
3.2.1. Acid and Base Hydrolysis
-
Sample Preparation: Prepare solutions of 4-(Ethylcarbamoyl)benzoic acid in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor over several time points (e.g., 2, 4, 8, 24 hours).
-
Quenching and Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC to quantify the remaining parent compound and the formation of degradation products.[12]
3.2.2. Oxidative Degradation
-
Sample Preparation: Prepare a solution of 4-(Ethylcarbamoyl)benzoic acid in a solution of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature and monitor at various time intervals.
-
Analysis: Analyze the samples by HPLC.
3.2.3. Photostability
-
Sample Preparation: Expose the solid API and a solution of the API to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
Control: A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.
-
Analysis: After a specified duration of exposure, analyze both the exposed and control samples by HPLC.
3.2.4. Thermal Degradation
-
Sample Preparation: Store the solid API in a controlled oven at an elevated temperature (e.g., 80 °C).
-
Time Points: Sample and analyze at various time points.
-
Analysis: Analyze the samples for any degradation using HPLC.
Visualization of the Stability Assessment Workflow
Caption: Workflow for assessing the thermodynamic stability of 4-(Ethylcarbamoyl)benzoic acid.
The Role of Analytical Methodology: A Stability-Indicating Approach
A robust stability-indicating analytical method is the linchpin of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[11]
Development and Validation of an HPLC Method
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), should be optimized to achieve good separation between the parent peak and all degradation product peaks.
-
Detector: A UV detector is generally suitable for aromatic compounds like 4-(Ethylcarbamoyl)benzoic acid. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision, and robustness.
Identification of Degradation Products
Forced degradation samples are invaluable for this purpose. When significant degradation products are observed in the HPLC chromatograms, their structures should be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this, providing molecular weight and fragmentation data that can be used to identify the unknown peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structural confirmation of isolated degradation products.[11]
Interpretation of Stability Data and Establishing a Stability Profile
The culmination of these studies is the establishment of a comprehensive stability profile for 4-(Ethylcarbamoyl)benzoic acid.
-
Long-Term Stability Data: This data will be used to propose a retest period for the API, which is the period during which the API is expected to remain within its specified quality limits when stored under the defined conditions.[9]
-
Forced Degradation Data: This information provides insight into the intrinsic stability of the molecule and helps in identifying potential degradation pathways. For instance, if significant degradation is observed under acidic or basic conditions, it would suggest that the amide bond is the primary liability. This knowledge is crucial for developing a stable formulation and for defining appropriate packaging and storage instructions.
By systematically executing the protocols outlined in this guide, researchers and drug development professionals can generate a thorough and scientifically sound understanding of the , a critical step in its journey from a promising molecule to a potential therapeutic agent.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- ICH Stability Testing for Pharmaceuticals and Biologics. (n.d.). Pacific BioLabs.
- Q1A(R2) Stability Testing of New Drug Substances and Products. (2010, February 2). ICH.
- Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI.
- Q1E Evaluation for Stability D
- Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. (n.d.). ICH.
- Stability of Amide Bonds: A Comparative Guide for Researchers. (2025, December). BenchChem.
- UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. (2025, March 9).
- Analytical Techniques In Stability Testing. (2025, March 24).
- Physicochemical characteristics of 4-Acetylbenzoic acid. (n.d.). BenchChem.
- 4-Ethylbenzoic acid. (n.d.). Sigma-Aldrich.
- 4-Ethylbenzoic acid (FDB022844). (2011, September 21). FooDB.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- 4-Ethylbenzoic acid. (n.d.). Chem-Impex.
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